3-(Oxazol-5-yl)propiolic acid
CAS No.:
Cat. No.: VC18260714
Molecular Formula: C6H3NO3
Molecular Weight: 137.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3NO3 |
|---|---|
| Molecular Weight | 137.09 g/mol |
| IUPAC Name | 3-(1,3-oxazol-5-yl)prop-2-ynoic acid |
| Standard InChI | InChI=1S/C6H3NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |
| Standard InChI Key | VUTLLSCUWKTRCS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC=N1)C#CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-(Oxazol-5-yl)propiolic acid consists of a propiolic acid () moiety linked to the 5-position of a 1,3-oxazole ring. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which introduces significant dipole moments and hydrogen-bonding capabilities . The triple bond in the propiolic acid segment confers rigidity and electron-deficient character, facilitating nucleophilic additions and cycloadditions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 137.10 g/mol | |
| Exact Mass | 137.0117 g/mol | |
| Topological Polar Surface Area | 70.8 Ų | |
| LogP (Octanol-Water) | 0.45 |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for characterizing this compound. The NMR spectrum typically shows:
The NMR spectrum reveals resonances at 160–165 ppm for the oxazole carbons and 170–175 ppm for the carboxylic acid carbonyl . HRMS data for the sodium adduct () typically yields 160.0085 (calculated: 160.0083) .
Synthetic Methodologies
Cyclization of Amino Acid Derivatives
A common route involves cyclizing [(heteroaryl-carbonyl)amino]acetic acid derivatives. For example, nicotinoyl chloride can acylate glycine to form intermediates that undergo intramolecular cyclization under acidic conditions to yield oxazole-propiolic acid hybrids .
This method achieves yields of 70–85% but requires strict control of reaction pH and temperature .
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is employed to attach oxazole rings to propiolic acid scaffolds. For instance, tert-butyl 3-(2-iodoethoxy)propionate reacts with 5-boronic acid-functionalized oxazoles in the presence of and to form the target compound .
Optimized conditions (90°C, 6 hours, 1:2 reactant ratio) yield up to 96.7% product .
Reactivity and Functionalization
Alkyne-Based Reactions
The terminal alkyne undergoes:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles .
-
Sonogashira Coupling: Cross-coupling with aryl halides to extend conjugation .
-
Hydroalkoxylation: Addition of alcohols to form enol ethers .
Carboxylic Acid Derivatives
The carboxylic acid group can be esterified, amidated, or reduced. For example, reaction with thionyl chloride yields the acyl chloride, which reacts with amines to form amides :
Applications in Drug Discovery
PROTAC Development
This compound serves as a key intermediate in synthesizing mTOR-targeted PROTACs, which degrade oncogenic proteins via the ubiquitin-proteasome system . Its alkyne group enables bioorthogonal tagging for target validation .
Antimicrobial Agents
Oxazole derivatives exhibit broad-spectrum antimicrobial activity. Modifying the propiolic acid moiety enhances membrane permeability and target binding .
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